molecular formula C10H15N3O B2475538 N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine CAS No. 478043-20-8

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine

Cat. No.: B2475538
CAS No.: 478043-20-8
M. Wt: 193.25
InChI Key: IXPQMPYPYJPGDO-UHFFFAOYSA-N
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Description

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine is a chemical compound with the CAS Registry Number 478043-20-8 . It is a pyrimidinamine derivative with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound is part of a broader class of pyrimidinamine structures noted in scientific patents for their potential as key intermediates in medicinal chemistry and biological research . As a building block, its value to researchers lies in its molecular structure, which features both an allyl group and a methoxymethyl substituent on the pyrimidine core. These functional groups can be leveraged for further chemical modifications and synthesis explorations. The compound is intended for use in research and development laboratories as a standard or intermediate. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(methoxymethyl)-2-methyl-N-prop-2-enylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-4-5-11-10-6-9(7-14-3)12-8(2)13-10/h4,6H,1,5,7H2,2-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPQMPYPYJPGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC=C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-pyrimidinamine, allyl bromide, and methoxymethyl chloride.

    Alkylation Reaction: The first step involves the alkylation of 2-methyl-4-pyrimidinamine with allyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the allyl group at the nitrogen atom of the pyrimidine ring.

    Methoxymethylation: The next step involves the methoxymethylation of the resulting intermediate using methoxymethyl chloride in the presence of a base such as sodium hydride. This step introduces the methoxymethyl group at the 6-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine has a molecular formula of C10_{10}H12_{12}N4_{4}O and a molecular weight of 193.25 g/mol. The compound features a pyrimidine ring substituted with an allyl group and a methoxymethyl group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. For example, derivatives of pyrimidinamines have shown antifungal activity against plant pathogens, which could be beneficial in agricultural settings.

Interaction Studies

The compound's interaction with biological targets such as enzymes or receptors is crucial for understanding its therapeutic potential. Studies have demonstrated that pyrimidinamine derivatives can inhibit specific enzymes involved in disease pathways, leading to potential therapeutic effects against conditions such as infections and inflammation.

Fungicidal Properties

This compound has been identified as a promising fungicide. Its unique structural features may enhance its efficacy against various plant pathogens. Research has highlighted its potential use in crop protection, particularly against fungi that threaten agricultural productivity.

Case Studies

Several studies have investigated the applications of this compound:

  • Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of several fungal species, showcasing its potential as an agricultural fungicide.
  • Antimicrobial Activity : Research highlighted its effectiveness against common bacterial strains, suggesting its utility in developing new antibacterial agents.
  • Therapeutic Potential : Interaction studies indicated that this compound could inhibit specific enzymes related to inflammatory diseases, paving the way for further research into its medicinal applications.

Mechanism of Action

The mechanism of action of N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinamine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with N-benzyl-4-methyl-6-phenoxy-2-pyrimidinamine (), a structurally related compound.

Structural and Physicochemical Comparison

Parameter N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine N-benzyl-4-methyl-6-phenoxy-2-pyrimidinamine
Molecular Formula C₁₀H₁₆N₃O C₁₈H₁₇N₃O
Molar Mass (g/mol) 194.26 291.35
Substituents Allyl (N4), Methoxymethyl (C6), Methyl (C2) Benzyl (N2), Phenoxy (C6), Methyl (C4)
Key Functional Groups Allyl, ether (methoxymethyl) Aromatic (benzyl, phenoxy)
Hypothesized Lipophilicity Moderate (allyl and ether groups) High (aromatic substituents)

Functional Implications

Substituent Reactivity: The allyl group in the target compound offers sites for electrophilic additions or polymerizations, whereas the benzyl group in the comparison compound provides steric bulk and aromatic stability . The methoxymethyl group (ether) may enhance solubility in polar solvents compared to the phenoxy group (aromatic ether), which could increase lipid membrane permeability.

Biological Activity: Aromatic substituents (e.g., benzyl, phenoxy) in the comparison compound are often associated with receptor-binding affinity in medicinal chemistry, such as kinase inhibition or antimicrobial activity . The target compound’s allyl and methoxymethyl groups might favor interactions with enzymes requiring flexible or polar substrates.

Synthetic Utility :

  • The lower molecular weight and simpler substituents of the target compound could make it more amenable to modular synthetic pathways, whereas the comparison compound’s aromaticity may necessitate multi-step coupling reactions.

Research Findings and Limitations

  • Data Availability : Direct experimental data on this compound (e.g., solubility, stability, bioactivity) are scarce in published literature. Comparisons here rely on structural analogs and computational predictions.
  • Evidence Constraints : The provided evidence () details a structurally distinct compound, limiting direct empirical comparisons. Further studies are needed to validate hypothesized properties.

Biological Activity

N-allyl-6-(methoxymethyl)-2-methyl-4-pyrimidinamine is a compound within the pyrimidinamine class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an allyl group and a methoxymethyl group. Its molecular formula is C10H13N3C_{10}H_{13}N_3 with a molecular weight of 193.25 g/mol. The unique structural features contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor signaling pathways, which is crucial for its potential therapeutic effects. The exact mechanisms may vary based on the biological context and specific application.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, showing effectiveness against various pathogens:

  • Antibacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong potency, comparable to standard antibiotics .
  • Antifungal Activity : Research suggests that this compound also shows antifungal properties, making it a potential candidate for agricultural applications against plant pathogens.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays demonstrate that the compound has cytotoxic effects on various cancer cell lines. For example, the IC50 values against specific cancer cells indicate promising antiproliferative activity .
Cell LineIC50 (µM)
HCT1163.7
MCF71.2
HEK2935.3

These results suggest that this compound may selectively inhibit cancer cell growth.

Study 1: Antimicrobial Evaluation

In a study evaluating various pyrimidinamine derivatives, this compound was shown to possess notable antimicrobial activity with MIC values ranging from 0.21 μM against Pseudomonas aeruginosa to higher values for other bacterial strains. The study highlighted its potential as a lead compound in drug discovery aimed at developing new antibiotics .

Study 2: Anticancer Screening

A comparative analysis of this compound against established anticancer agents like doxorubicin revealed that while some derivatives exhibited lower solubility leading to precipitation during assays, others maintained significant antiproliferative effects across multiple cancer cell lines. This underscores the need for further optimization to enhance solubility and bioavailability while retaining efficacy .

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